molecular formula C15H21NO4S2 B4954602 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine

Cat. No.: B4954602
M. Wt: 343.5 g/mol
InChI Key: IWSXDEGNZFVACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine is a complex organic compound characterized by its unique structural features. This compound contains a thiolane ring, a sulfonyl group, and an ethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl-thiolane bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The ethylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated ethylphenyl derivatives.

Scientific Research Applications

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiolane ring may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethylphenyl)sulfonyl-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine
  • 4-(4-ethylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,1-dioxothiolan-3-amine

Uniqueness

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine is unique due to its specific structural features, such as the combination of the ethylphenyl group and the thiolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-3-9-16-14-10-21(17,18)11-15(14)22(19,20)13-7-5-12(4-2)6-8-13/h3,5-8,14-16H,1,4,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSXDEGNZFVACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.